
Hexasulfane-1,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasulfane-1,6-dicarbonitrile is a sulfur-containing organic compound characterized by its unique structure, which includes six sulfur atoms and two cyano groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexasulfane-1,6-dicarbonitrile can be synthesized through the careful manipulation of sulfur-containing precursors. One common method involves the chlorination of cyclo-hexasulfur to yield dichlorotetrasulfane, which is then used to prepare this compound. Another approach involves the reaction of sulfur chains with dicyano compounds under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available raw materials. The process is designed to ensure high yield, product purity, and safety. The reaction conditions are optimized to facilitate the efficient conversion of precursors to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexasulfane-1,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and cyano groups, which make the compound reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Applications De Recherche Scientifique
Hexasulfane-1,6-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex sulfur-containing molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.
Industry: this compound is used in the development of advanced materials, including catalysts and polymers.
Mécanisme D'action
The mechanism by which hexasulfane-1,6-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form bonds with metal ions and other reactive sites, leading to the modulation of biochemical pathways. This interaction can result in changes in enzyme activity, protein function, and cellular processes.
Comparaison Avec Des Composés Similaires
Dicyanohexasulfane: Similar in structure but with different reactivity and applications.
Cyclo-Nonasulfur: Another sulfur-containing compound with distinct properties and uses.
Dichlorotetrasulfane: A precursor in the synthesis of hexasulfane-1,6-dicarbonitrile.
Uniqueness: this compound is unique due to its specific arrangement of sulfur atoms and cyano groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
60583-09-7 |
|---|---|
Formule moléculaire |
C2N2S6 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
(cyanopentasulfanyl) thiocyanate |
InChI |
InChI=1S/C2N2S6/c3-1-5-7-9-10-8-6-2-4 |
Clé InChI |
RHEZOHDJBCZEFN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)SSSSSSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
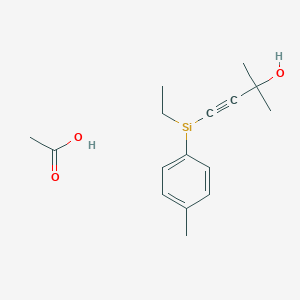


![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
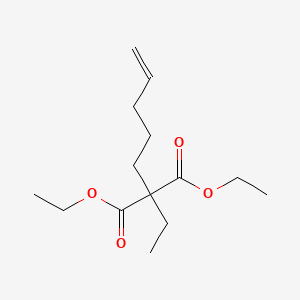
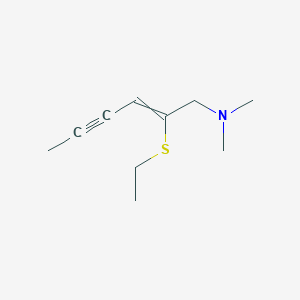
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

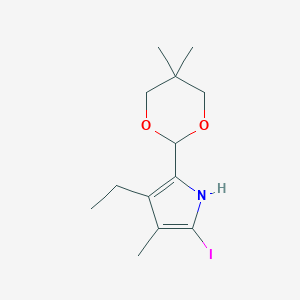
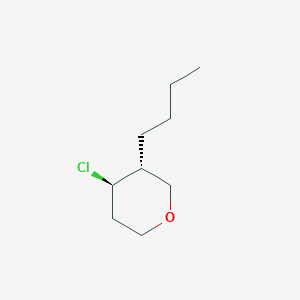
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
